molecular formula C12H15BBrNO4 B6308207 4-Bromo-3-nitrophenylboronic acid, pinacol ester CAS No. 2121514-39-2

4-Bromo-3-nitrophenylboronic acid, pinacol ester

Cat. No. B6308207
CAS RN: 2121514-39-2
M. Wt: 327.97 g/mol
InChI Key: JPNRKXYDPBXOMF-UHFFFAOYSA-N
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Description

“4-Bromo-3-nitrophenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2121514-39-2 . It has a molecular weight of 327.97 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . Protodeboronation of these esters has been achieved using a radical approach .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.97 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

4-Bromo-3-nitrophenylboronic acid, pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of agrochemicals. Additionally, this compound has been used in the synthesis of polymers and in the preparation of biocatalysts. In addition, this compound has been used in a variety of biomedical applications, including the synthesis of peptides and the synthesis of antibodies.

Advantages and Limitations for Lab Experiments

The use of 4-Bromo-3-nitrophenylboronic acid, pinacol ester in laboratory experiments has several advantages. The compound is easy to synthesize, and it is relatively inexpensive. Additionally, the compound is stable, and it is not sensitive to air or moisture. Furthermore, this compound is soluble in a variety of organic solvents, and it is relatively unreactive.
However, there are some limitations to the use of this compound in laboratory experiments. The compound is sensitive to light and air, and it is also sensitive to moisture. Additionally, the compound is not compatible with strong acids and bases, and it is also not compatible with oxidizing agents.

Future Directions

There are a number of potential future directions for the use of 4-Bromo-3-nitrophenylboronic acid, pinacol ester. The compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, this compound could be used in the synthesis of new polymers and biocatalysts. Furthermore, the compound could be used in the synthesis of new peptides and antibodies. Finally, the compound could be used in the development of new biochemical and physiological effects.

Synthesis Methods

4-Bromo-3-nitrophenylboronic acid, pinacol ester can be synthesized by the reaction of 4-bromo-3-nitrobenzyl boronic acid and pinacol in the presence of a base. The reaction is carried out in anhydrous conditions, and the product is isolated by column chromatography. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pinacol ester. The reaction is typically carried out at room temperature, and the reaction time is typically between 1 and 2 hours.

Safety and Hazards

The compound is associated with certain hazards. It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-bromo-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNRKXYDPBXOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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